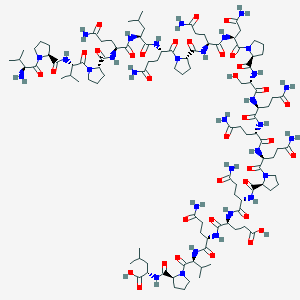![molecular formula C20H28N4 B028706 (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 423165-13-3](/img/structure/B28706.png)
(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Übersicht
Beschreibung
This compound belongs to the azabicyclo[3.2.1]octane class, a structural motif prevalent in many natural and synthetic molecules. It has garnered interest for its potential in various chemical and pharmaceutical applications.
Synthesis Analysis
- Singh et al. (2007) describe an efficient synthesis of azatropanes (which include azabicyclo[3.2.1]octanes) from pyroglutamic acid, focusing on amide activation and the key steps involving reduction and cyclization of nitroenamine intermediates (Singh et al., 2007).
- Burke et al. (1999) developed a new strategy for synthesizing structures related to azabicyclo[3.2.1]octane, using desymmetrization via ring-closing metathesis (Burke et al., 1999).
Molecular Structure Analysis
- The molecular structure of azabicyclo[3.2.1]octanes, including the subject compound, typically features a fused bicyclic system with a piperidine and cyclopentane ring. These structures have been elucidated through various spectroscopic techniques, such as NMR and X-ray crystallography, in studies like those by Izquierdo et al. (1991) (Izquierdo et al., 1991).
Chemical Reactions and Properties
- Azabicyclo[3.2.1]octanes, including derivatives like the subject compound, undergo various chemical reactions, such as esterification and alkylation. Their reactivity is influenced by the strain in the bicyclic system and the presence of functional groups, as explored by researchers like Izquierdo et al. (1991) (Izquierdo et al., 1991).
Physical Properties Analysis
- The physical properties of azabicyclo[3.2.1]octanes can vary depending on the substitution pattern. They generally exhibit solid-state characteristics with melting points that are influenced by molecular interactions and packing efficiency in the crystal lattice. This has been studied in detail in works like that of Fernandez et al. (1997), who examined the physical properties of similar compounds through spectroscopic and crystallographic methods (Fernandez et al., 1997).
Chemical Properties Analysis
- The chemical properties of azabicyclo[3.2.1]octanes, such as acidity, basicity, and reactivity toward nucleophiles or electrophiles, are largely influenced by the nature of substituents on the bicyclic framework. These properties have been extensively researched, as evidenced by studies like that of Hajipour et al. (1998), focusing on reactions involving similar bicyclic structures (Hajipour et al., 1998).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The compound (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane has been explored in various scientific studies, focusing on its chemical structure and properties. For instance, Wood et al. (2007) investigated a related salt, providing insights into its hydrogen bonding and intermolecular interactions, which can be crucial for understanding the behavior of such compounds (Wood, Brettell, & Lalancette, 2007).
Synthesis and Potential Metabolites
Research into the synthesis of potential metabolites of brain imaging agents related to this compound has been conducted, as demonstrated by Andersen et al. (1997). This work is significant for developing new diagnostic tools in neurology (Andersen, Wang, Thompson, & Neumeyer, 1997).
Muscarinic Activities
Investigations into the muscarinic activities of similar compounds have been undertaken. For instance, Wadsworth et al. (1992) synthesized compounds related to (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, evaluating their efficacy as muscarinic ligands. This research could have implications for developing new drugs targeting the muscarinic receptors (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).
Conformational Analysis
Another aspect of research has been the conformational analysis of such compounds. Kubyshkin et al. (2009) synthesized a rigid analogue of the compound, which helps understand the structure-activity relationships vital for drug design (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(1R,5S)-8-benzyl-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-14(2)20-22-21-15(3)24(20)19-11-17-9-10-18(12-19)23(17)13-16-7-5-4-6-8-16/h4-8,14,17-19H,9-13H2,1-3H3/t17-,18+,19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHRIAZABSSGB-DFNIBXOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962422 | |
| Record name | (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
CAS RN |
423165-13-3 | |
| Record name | (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Azabicyclo[3.2.1]octane, 3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-, (3-exo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]octane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLC8DY2K99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)


![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)



